n-(2-Chloropyridin-3-yl)-2-nitrobenzamide
Overview
Description
The compound n-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a chemical entity that has been studied in various contexts, particularly for its potential applications in medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties that n-(2-Chloropyridin-3-yl)-2-nitrobenzamide might exhibit.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic aromatic or heteroaromatic compounds and introducing various functional groups through reactions such as condensation, chlorination, and nitration. For example, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved condensation and chlorination steps . Similarly, n-(2-Chloropyridin-3-yl)-2-nitrobenzamide could be synthesized through a series of targeted chemical reactions, starting from 2-chloropyridine and introducing the nitrobenzamide moiety through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to n-(2-Chloropyridin-3-yl)-2-nitrobenzamide has been elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was determined, revealing a monoclinic space group and specific cell parameters . These structural analyses provide valuable information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Compounds with nitrobenzamide moieties can undergo various chemical reactions, including reductive chemistry, which is significant in the context of bioreductive drugs. For example, the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been studied, showing selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction . This suggests that n-(2-Chloropyridin-3-yl)-2-nitrobenzamide could also undergo reductive transformations that might be exploited for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure. For instance, the solvates and salt of nitrofurantoin, a compound with a nitrobenzamide moiety, have been studied for their structural, thermochemical, and desolvation properties . These studies provide insights into the stability, solubility, and thermal behavior of such compounds, which are essential for their development as pharmaceutical agents. The properties of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide would likely be influenced by the presence of the chloropyridinyl group and the nitrobenzamide moiety, affecting its solubility, stability, and reactivity.
Scientific Research Applications
Antimycobacterial Activity : Nitrobenzamide derivatives, including n-(2-Chloropyridin-3-yl)-2-nitrobenzamide, have shown considerable in vitro antitubercular activity. This suggests potential applications in the development of new treatments for tuberculosis (Wang et al., 2019).
Synthesis of Pharmaceuticals : The compound has been involved in the synthesis of pharmaceuticals like Betrixaban, an anticoagulant drug. This indicates its use in complex pharmaceutical synthesis processes (Li et al., 2015).
Fluorescence Emission Studies : Certain nitrobenzamide isomers, including n-(2-Chloropyridin-3-yl)-2-nitrobenzamide, have been studied for their fluorescence emissions in the presence of metal ions like Cu2+ and Fe3+. This property can be utilized in chemical analysis and detection (Phukan, Goswami, & Baruah, 2015).
Development of Anticonvulsants : Derivatives of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide have shown promise as potential anticonvulsants. This indicates its role in developing new drugs for treating seizures (Sych et al., 2018).
Nanoparticle Synthesis : The compound has been used in the synthesis and characterization of nanoparticles, specifically in the formation of nickel(II) complex nanoparticles. Such applications are crucial in material science and nanotechnology (Saeed et al., 2013).
Molecular Complex Formation : Studies have explored its ability to form molecular complexes with various bases, impacting the development of new solid forms involving active pharmaceutical ingredients (Vangala, Chow, & Tan, 2013).
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEBEDCRJXPXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145518 | |
Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Chloropyridin-3-yl)-2-nitrobenzamide | |
CAS RN |
1028-86-0 | |
Record name | N-(2-Chloro-3-pyridinyl)-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1028-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloro-3-pyridyl)-o-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloro-3-pyridyl)-o-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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